6-(1-Hydroxyethyl)-4-methyl-7-oxidanylidene-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate
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Overview
Description
Doripenem hydrate is a broad-spectrum, carbapenem antibiotic marketed under the brand name Doribax by Janssen. It was approved by the FDA in 2007 to treat complicated urinary tract and intra-abdominal infections . Doripenem hydrate is effective against a wide range of gram-positive and gram-negative bacteria, making it a valuable tool in the treatment of severe bacterial infections .
Preparation Methods
The preparation of doripenem hydrate involves several steps. One method includes dissolving a doripenem rough product in water at 40-70°C, cooling the solution to 0-25°C, and adding activated carbon for decolorization. The solution is then filtered, and the filtrate is cooled to 0-10°C to precipitate the doripenem hydrate crystals. These crystals are then washed with a mixture of isopropanol and water and dried at 40-60°C under reduced pressure until the moisture content is between 4.4-5.5% .
Chemical Reactions Analysis
Doripenem hydrate undergoes various chemical reactions, including hydrolysis and interactions with penicillin-binding proteins (PBPs). It is stable to hydrolysis by most beta-lactamases, which makes it effective against beta-lactamase-producing bacteria . The metabolism of doripenem is primarily through dehydropeptidase-I, resulting in a microbiologically inactive ring-opened metabolite . Common reagents used in these reactions include water and activated carbon for purification and decolorization .
Scientific Research Applications
Doripenem hydrate is extensively used in scientific research, particularly in the fields of medicine and microbiology. It is used to study the treatment of complicated intra-abdominal and urinary tract infections, including pyelonephritis . Research has also focused on its efficacy in treating nosocomial pneumonia and its pharmacokinetics in different populations . Additionally, doripenem hydrate is used in studies investigating the development of drug-resistant bacteria and the optimization of antibiotic dosing regimens .
Mechanism of Action
Doripenem hydrate exerts its effects by inhibiting cell wall biosynthesis in bacteria. It reacts with penicillin-binding proteins (PBPs) to form stable acyl-enzymes, which inactivate the PBPs. This leads to a weakened cell wall that eventually ruptures due to osmotic pressure . Doripenem has high affinity for PBP2 and PBP3 in Pseudomonas aeruginosa and PBP2 in Escherichia coli .
Comparison with Similar Compounds
Doripenem hydrate is similar to other carbapenem antibiotics such as imipenem and meropenem. it has a broader spectrum of activity against gram-negative bacteria compared to imipenem and a similar spectrum to meropenem . Doripenem is unique in its stability to hydrolysis by most beta-lactamases and its lower propensity to cause seizures compared to other carbapenems . Similar compounds include imipenem, meropenem, and ertapenem .
Properties
IUPAC Name |
6-(1-hydroxyethyl)-4-methyl-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O6S2.H2O/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25;/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUBEBXBDGKBTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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